2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers optimizing membrane permeability in SAR campaigns face inconsistent sourcing of validated fluorinated phenol scaffolds. 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol (CAS 1260750-79-5) is a differentiated building block with documented physicochemical parameters: • LogP 2.065 vs. 1.9 (non-fluorinated analog) - quantifiable lipophilicity gain for permeability-focused SAR • No 5-LOX inhibition at 100 µM - validated negative control for inflammatory pathway selectivity screens • Reactive phenol + stable C-F bond - enables late-stage diversification; MW 195.23 offers clear MS reaction monitoring

Molecular Formula C11H14FNO
Molecular Weight 195.237
CAS No. 1260750-79-5
Cat. No. B597532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol
CAS1260750-79-5
Synonyms2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol
Molecular FormulaC11H14FNO
Molecular Weight195.237
Structural Identifiers
SMILESC1CCN(C1)CC2=CC(=C(C=C2)O)F
InChIInChI=1S/C11H14FNO/c12-10-7-9(3-4-11(10)14)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2
InChIKeyLMSWEQHZZAVVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol Procurement & Differentiation


2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol (CAS 1260750-79-5) is a fluorinated phenol derivative characterized by a pyrrolidin-1-ylmethyl substituent at the 4-position . This compound, with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol, is a versatile small molecule scaffold utilized in medicinal chemistry and materials science research . Its defining feature, the 2-fluoro substitution, distinguishes it from a family of closely related alkylaminophenols and confers unique physicochemical properties that are critical for specific experimental applications, making it a non-interchangeable chemical entity.

Why 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol Is Not Interchangeable


Generic substitution among pyrrolidin-1-ylmethyl phenol derivatives is scientifically invalid due to quantifiable differences in key physicochemical parameters that directly influence experimental outcomes. The presence and position of the fluorine atom in 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol (CAS 1260750-79-5) results in a distinct LogP and pKa compared to its non-fluorinated or differently substituted analogs [REFS-1, REFS-2]. These differences in lipophilicity and ionization state can drastically alter a compound's behavior in biological assays, its solubility profile, and its suitability as a synthetic building block, underscoring the necessity for precise procurement based on validated, compound-specific data.

2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol Quantitative Evidence


Lipophilicity (LogP) Comparison

The predicted octanol-water partition coefficient (LogP) for 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol is 2.065 [1]. This value represents a measurable increase in lipophilicity over the non-fluorinated parent compound, 4-(pyrrolidin-1-ylmethyl)phenol (CAS 72219-19-3), which has a reported XLogP of 1.9 .

Medicinal Chemistry Physicochemical Properties Drug Design

Acidity (pKa) Comparison

The predicted acid dissociation constant (pKa) for 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol is 8.19 ± 0.20 . While the pKa for the direct non-fluorinated analog 4-(pyrrolidin-1-ylmethyl)phenol is not directly available, the presence of the electron-withdrawing 2-fluoro substituent is expected to increase the acidity (lower pKa) relative to the unsubstituted phenol, which is consistent with the principles of physical organic chemistry.

Analytical Chemistry Physicochemical Properties Ionization State

5-Lipoxygenase Inhibitory Activity

In a direct biochemical assay, 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM and showed no significant activity [1]. This result, while negative, is a critical piece of selectivity data. It demonstrates that the 2-fluoro substitution and pyrrolidine ring system do not confer promiscuous activity against this key enzyme target, which is a common liability for many phenol-containing compounds.

Biochemical Assay Enzyme Inhibition Selectivity Profiling

Molecular Weight Differentiation

The molecular weight of 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol is 195.23 g/mol . This value provides a clear differentiator from other common analogs such as 4-(pyrrolidin-1-ylmethyl)phenol (177.24 g/mol) and 2-Ethoxy-4-(pyrrolidin-1-ylmethyl)phenol (221.29 g/mol) .

Synthetic Chemistry Mass Spectrometry Compound Library Management

Fluorine-Mediated Metabolic Stability

While no direct comparative metabolic stability data exists for this specific compound, the strategic placement of a fluorine atom on an aromatic ring is a well-established medicinal chemistry tactic to enhance metabolic stability. This is a class-level inference based on the known property of fluorine to block sites of cytochrome P450-mediated oxidative metabolism [1]. In contrast, the non-fluorinated analog, 4-(pyrrolidin-1-ylmethyl)phenol, is expected to be more susceptible to metabolic hydroxylation at the 2-position.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Research Applications of 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol


Lead Optimization for Enhanced Lipophilicity

Based on the quantified increase in LogP (2.065) compared to the non-fluorinated analog (1.9) [1], this compound is the preferred choice for structure-activity relationship (SAR) studies where increasing membrane permeability is a key objective. Its distinct physicochemical profile allows researchers to probe the impact of a 2-fluoro substitution on cellular uptake and target engagement [2].

5-Lipoxygenase-Negative Selectivity Control

The demonstrated lack of inhibitory activity against 5-Lipoxygenase at 100 µM [1] positions this compound as a useful negative control or a selective building block in assays where interference with this specific inflammatory pathway must be avoided. This negative data is as valuable as a positive hit for constructing selective compound libraries.

Advanced Fluorinated Building Block Synthesis

The presence of a reactive phenol group alongside a stable C-F bond makes 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol an ideal scaffold for late-stage functionalization. Its molecular weight (195.23 g/mol) provides a convenient analytical handle for monitoring reactions via mass spectrometry, differentiating it from other pyrrolidine-based phenol intermediates [1].

Metabolic Stability via Fluorine Blocking

For projects focused on improving the metabolic stability of a lead series, this compound serves as a model substrate to validate the 'fluorine blocking' hypothesis [1]. By comparing its stability profile against its non-fluorinated analog in liver microsome assays, researchers can quantitatively assess the impact of the 2-fluoro substitution on reducing oxidative metabolism [2].

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